5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like spectroscopy and chromatography can be used to study these properties .Scientific Research Applications
Oxazolidinone Derivatives as Antibacterial Agents
Considerable efforts have been made to find new oxazolidinone-based antibacterial agents with improved biological profiles. Oxazolidinone derivatives, including "5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one," are under intense research by private companies to identify features responsible for activity and to potentially reach the market with novel antibacterial solutions. These efforts highlight the significance of oxazolidinones in developing future antibacterial strategies (Poce et al., 2008).
Oxazolidinone-containing Hybrids for MRSA
The threat posed by methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the development of novel anti-MRSA agents. Oxazolidinone-containing hybrids demonstrate potential against a wide range of multidrug-resistant Gram-positive pathogens, including MRSA, by inhibiting protein synthesis and acting on the bacterial ribosomal 50S subunit. Hybridization aims to interact with multiple targets or mitigate known side effects, underscoring the therapeutic potential of oxazolidinone derivatives and hybrids in combating resistant bacterial infections (Jiang, Liu, & Gao, 2020).
Synthetic and Biological Significance
Oxazolidinones, including "5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one," are part of a critical heterocyclic compound class displaying a wide range of pharmacological activities. Their synthetic versatility and significant biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, illustrate the compound's utility in diverse therapeutic areas. The development of new synthetic routes and the exploration of oxazolidinones' pharmacological potential continue to be a promising research direction (Kushwaha & Kushwaha, 2021).
Safety And Hazards
properties
IUPAC Name |
5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFAKOTEDNVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one | |
CAS RN |
175725-26-5 |
Source
|
Record name | 5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.